molecular formula C10H16BF3KNO2 B12929297 Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate

Cat. No.: B12929297
M. Wt: 289.15 g/mol
InChI Key: JEBUSFPYGGCCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate has numerous applications in scientific research:

    Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a metal catalyst, such as palladium. This is followed by the formation of a carbon-carbon bond through reductive elimination. The molecular targets and pathways involved include the activation of the boron-carbon bond and the coordination of the metal catalyst to facilitate the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate

Uniqueness

Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tetrahydropyridinyl group offers unique steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H16BF3KNO2

Molecular Weight

289.15 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boranuide

InChI

InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h5H,4,6-7H2,1-3H3;/q-1;+1

InChI Key

JEBUSFPYGGCCIT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.